Aqueous Solubility Enhancement: 77-Fold Increase Over Parent Glibenclamide and Alternative Salts
In a head-to-head comparative crystallization and physicochemical characterization study, the potassium salt of glibenclamide (GBA-K, both Form I and Form II) exhibited a 77-fold higher aqueous solubility compared to the pure glibenclamide free acid and the other salts evaluated (sodium and ammonium forms) [1].
| Evidence Dimension | Aqueous solubility (fold increase) |
|---|---|
| Target Compound Data | GBA-K salt forms I and II: 77-fold higher solubility in water |
| Comparator Or Baseline | Pure glibenclamide free acid and GBA-Na, GBA-NH4 salts (baseline = 1x) |
| Quantified Difference | 77-fold increase in water |
| Conditions | Equilibrium solubility measured in deionized water at ambient temperature; comparative analysis of GBA, GBA-Na, GBA-K, and GBA-NH4 salts from same study |
Why This Matters
This magnitude of solubility differential directly dictates formulation strategy feasibility and in vitro assay solvent selection.
- [1] Suresh K, Khandavilli UBR, Gunnam A, Nangia A. Polymorphism, isostructurality and physicochemical properties of glibenclamide salts. CrystEngComm. 2017;19(6):918-929. View Source
